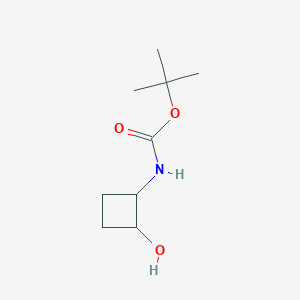![molecular formula C23H21FN2O2 B1404382 ethyl 4-cyano-5-ethyl-3-(2'-fluoro-[1,1'-biphenyl]-4-yl)-1-methyl-1H-pyrrole-2-carboxylate CAS No. 851193-59-4](/img/structure/B1404382.png)
ethyl 4-cyano-5-ethyl-3-(2'-fluoro-[1,1'-biphenyl]-4-yl)-1-methyl-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl 4-cyano-5-ethyl-3-(2’-fluoro-[1,1’-biphenyl]-4-yl)-1-methyl-1H-pyrrole-2-carboxylate is a complex organic compound that features a pyrrole ring substituted with various functional groups
科学的研究の応用
Ethyl 4-cyano-5-ethyl-3-(2’-fluoro-[1,1’-biphenyl]-4-yl)-1-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological molecules. If it’s a reagent in a chemical reaction, its mechanism would depend on the specific reaction conditions .
Safety and Hazards
将来の方向性
The potential applications and future directions for this compound would depend largely on its physical and chemical properties, which in turn depend on its exact molecular structure. It could potentially be used in the development of new pharmaceuticals, as a reagent in chemical synthesis, or in materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-cyano-5-ethyl-3-(2’-fluoro-[1,1’-biphenyl]-4-yl)-1-methyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the biphenyl moiety, followed by the introduction of the fluoro substituent. The pyrrole ring is then constructed through cyclization reactions, and the final esterification step introduces the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
化学反応の分析
Types of Reactions
Ethyl 4-cyano-5-ethyl-3-(2’-fluoro-[1,1’-biphenyl]-4-yl)-1-methyl-1H-pyrrole-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the biphenyl and pyrrole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
類似化合物との比較
Similar Compounds
Similar compounds include other substituted pyrroles and biphenyl derivatives, such as:
- Ethyl 4-cyano-5-ethyl-3-(4-biphenyl)-1-methyl-1H-pyrrole-2-carboxylate
- Ethyl 4-cyano-5-ethyl-3-(2’-chloro-[1,1’-biphenyl]-4-yl)-1-methyl-1H-pyrrole-2-carboxylate
Uniqueness
What sets ethyl 4-cyano-5-ethyl-3-(2’-fluoro-[1,1’-biphenyl]-4-yl)-1-methyl-1H-pyrrole-2-carboxylate apart is the presence of the fluoro substituent on the biphenyl moiety. This fluorine atom can significantly alter the compound’s chemical reactivity and biological activity, making it a valuable tool in various research and industrial applications.
特性
IUPAC Name |
ethyl 4-cyano-5-ethyl-3-[4-(2-fluorophenyl)phenyl]-1-methylpyrrole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O2/c1-4-20-18(14-25)21(22(26(20)3)23(27)28-5-2)16-12-10-15(11-13-16)17-8-6-7-9-19(17)24/h6-13H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRJEACENIGTJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(N1C)C(=O)OCC)C2=CC=C(C=C2)C3=CC=CC=C3F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
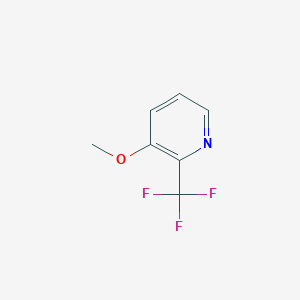
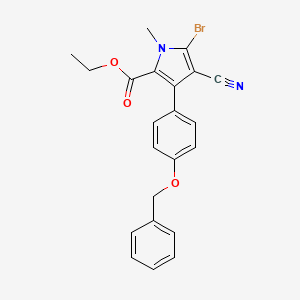
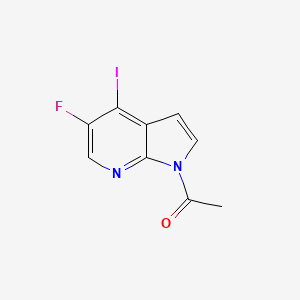
![1-Pyrrolidinyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-pyridinyl]-methanone](/img/structure/B1404306.png)
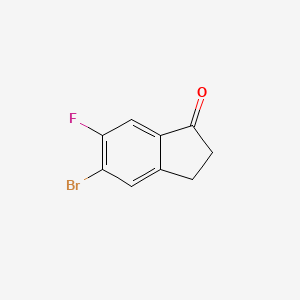
![(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1404308.png)
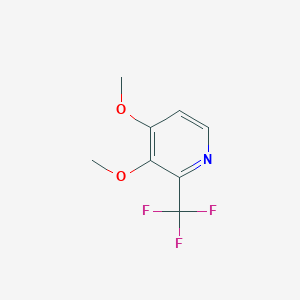
![2-(Methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1404314.png)
![2-[[(2,3,5-Trifluorophenyl)methyl]amino]ethanol](/img/structure/B1404315.png)
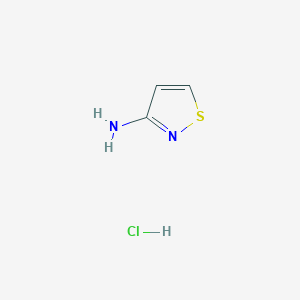
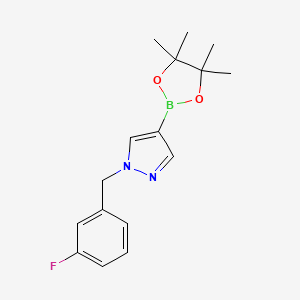
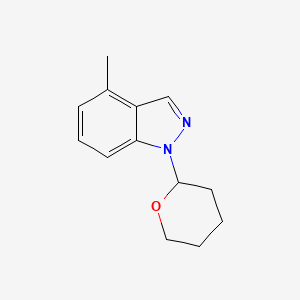
![Ethyl imidazo[1,5-a]pyridine-8-carboxylate](/img/structure/B1404320.png)
